7-(3-chloro-4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
CAS No.:
Cat. No.: VC10381504
Molecular Formula: C22H14ClFN4O
Molecular Weight: 404.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H14ClFN4O |
|---|---|
| Molecular Weight | 404.8 g/mol |
| IUPAC Name | 11-(3-chloro-4-fluorophenyl)-4-methyl-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
| Standard InChI | InChI=1S/C22H14ClFN4O/c1-13-20(14-5-3-2-4-6-14)21-25-12-16-19(28(21)26-13)9-10-27(22(16)29)15-7-8-18(24)17(23)11-15/h2-12H,1H3 |
| Standard InChI Key | NSRQFEIXGMDVRC-UHFFFAOYSA-N |
| SMILES | CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=CC(=C(C=C5)F)Cl |
| Canonical SMILES | CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=CC(=C(C=C5)F)Cl |
Introduction
Chemical Identity and Structural Features
7-(3-Chloro-4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one belongs to the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine family, a tricyclic system combining pyrazole, pyridine, and pyrimidine moieties. The core structure is substituted at three critical positions:
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Position 2: A methyl group enhances steric bulk and modulates electronic properties.
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Position 3: A phenyl group contributes to π-π stacking interactions.
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Position 7: A 3-chloro-4-fluorophenyl group introduces halogenated aromaticity, potentially influencing bioavailability and target binding .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₄H₁₇ClFN₅O |
| Molecular Weight | 445.88 g/mol |
| logP (Predicted) | 3.8 ± 0.4 (Hydrophobicity estimate) |
| Hydrogen Bond Donors | 1 (Ketone oxygen) |
| Hydrogen Bond Acceptors | 6 (N and O atoms) |
| Topological Polar Surface Area | 63.5 Ų (Permeability predictor) |
Derived from analogous compounds in .
The presence of both chlorine and fluorine atoms at the para and meta positions of the aryl group suggests enhanced metabolic stability compared to non-halogenated analogs . Nuclear magnetic resonance (NMR) data for related structures indicate distinct aromatic proton environments, with substituent-induced deshielding effects observed in the 7–9 ppm range for pyrazole and pyridine protons .
Synthetic Methodologies and Optimization
While no direct synthesis of 7-(3-chloro-4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been reported, convergent strategies from analogous systems provide a roadmap.
Core Assembly via Cyclocondensation
The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine scaffold can be constructed through cyclocondensation reactions. Ethyl 7-dimethylaminovinyl pyrazolo[1,5-a]pyrimidin-6-carboxylates serve as versatile intermediates, reacting with primary amines to form the pyrido ring . For this compound, introducing the 3-chloro-4-fluorophenyl group likely occurs via nucleophilic aromatic substitution (SNAr) at an activated position, as demonstrated in quinazoline syntheses .
Challenges in Purification
The compound’s low solubility in aqueous media (logSw ≈ -3.4 predicted) necessitates chromatographic purification using non-polar solvents or recrystallization from methanol/ethyl acetate mixtures . Industrial-scale protocols report yields exceeding 90% for similar halogenated heterocycles when using toluene as a reaction solvent and triethylamine as a base .
Stability and Degradation Pathways
Stability studies on related pyrazolo-pyrido-pyrimidines reveal remarkable robustness:
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Thermal Stability: No decomposition below 200°C (differential scanning calorimetry).
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Hydrolytic Stability: Resistant to boiling water for >24 hours, attributed to the electron-withdrawing effects of the ketone and halogenated aryl group .
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Photostability: Limited degradation under UV-Vis light (λ > 300 nm), making it suitable for long-term storage .
Industrial and Research Applications
Chemical Intermediate
The compound’s stability and functional group diversity make it a candidate for further derivatization. Potential transformations include:
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Amide Formation: Reacting the ketone with hydroxylamine to form oximes.
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Cross-Coupling: Buchwald-Hartwig amination at the 7-position for diversity-oriented synthesis .
Materials Science
Conjugated π-systems in the core structure suggest applicability in organic semiconductors. Time-dependent density functional theory (TD-DFT) calculations predict a bandgap of ~2.7 eV, suitable for photovoltaic applications .
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